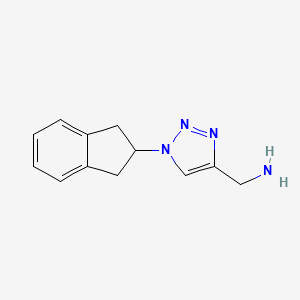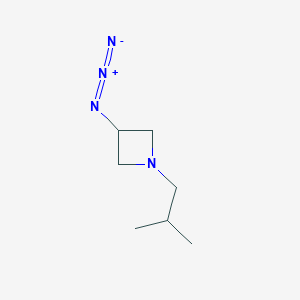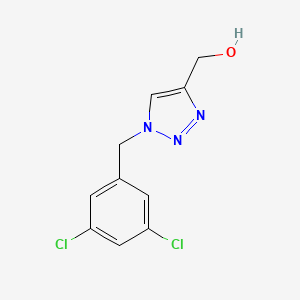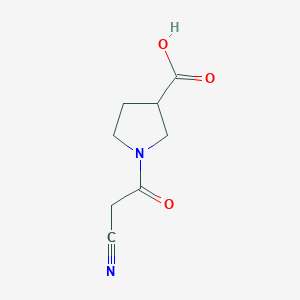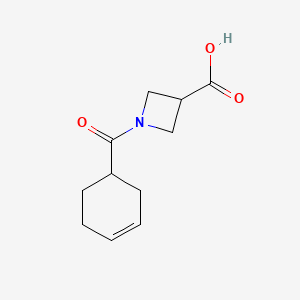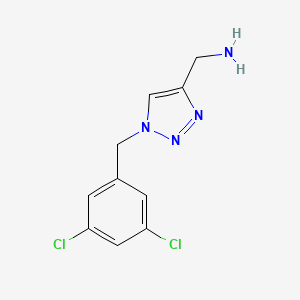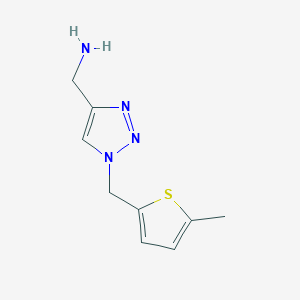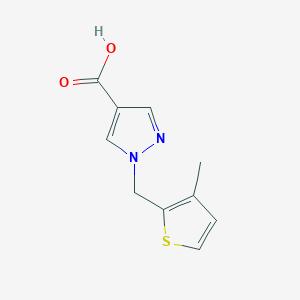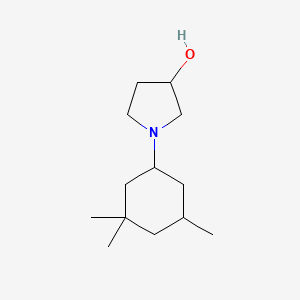
1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-ol
Descripción general
Descripción
1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-ol, also known as 3-TMCP, is an organic compound with a variety of uses in scientific research. It is a cyclic ether that belongs to a class of compounds known as cyclic ethers, which are derivatives of cyclohexane. 3-TMCP is a colorless, volatile liquid with a boiling point of 153°C and a melting point of -15°C. It is a low-toxicity compound and is relatively stable at room temperature.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Polar [3+2] Cycloaddition Reactions : Pyrrolidines are synthesized through [3+2] cycloaddition reactions, demonstrating their importance in creating heterocyclic organic compounds with biological effects. These compounds find applications in medicine, dyes, and agrochemicals. The study of pyrrolidine chemistry is vital for advancing various scientific and industrial fields (Żmigrodzka et al., 2022).
Large-Scale Synthesis : The large-scale synthesis of pyrrolidin-3-ol derivatives, serving as intermediates for bioactive molecules, highlights the scalable production of these compounds for further research and development in pharmaceuticals (Kotian et al., 2005).
Biological Applications
Intercalating Nucleic Acids (INAs) : Derivatives of pyrrolidin-3-ol, such as N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, have been used in the synthesis of oligodeoxynucleotides (ODN) for DNA and RNA duplex stabilization. These compounds offer a unique approach to modulate the genetic material's structure and stability, opening avenues for gene therapy and molecular biology research (Filichev & Pedersen, 2003).
Material Science and Catalysis
Organocatalysis : Pyrrolidine derivatives play a significant role in organocatalysis, contributing to the efficient synthesis of heterocyclic systems. Their involvement in organocatalytic reactions underlines the versatility of pyrrolidine structures in facilitating complex chemical transformations, which are critical for developing new materials and chemicals (Yousfi et al., 2016).
Propiedades
IUPAC Name |
1-(3,3,5-trimethylcyclohexyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-10-6-11(8-13(2,3)7-10)14-5-4-12(15)9-14/h10-12,15H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYBUSBTRXBPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




